molecular formula C14H8BrN3O3 B5588070 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B5588070
M. Wt: 346.13 g/mol
InChI Key: OOXYFNFHCNHHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves dehydration reactions, often using reagents like phosphorous oxychloride or catalytic methods. Specific methods for synthesizing compounds similar to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involve reactions between corresponding hydrazides and acids or esters, leading to the formation of the oxadiazole ring. For example, the synthesis of various 1,3,4-oxadiazole derivatives has been explored through reactions involving nitro or bromo substituted phenyl groups, highlighting the versatility of synthetic approaches for these heterocycles (Liu Yu et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,3,4-oxadiazoles, including derivatives similar to the compound , are known for their valuable biological activities. They exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular properties. Research has focused on synthesizing these derivatives through various procedures, demonstrating significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Corrosion Inhibition

Studies have explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors. For instance, the influence of such compounds on the corrosion of mild steel in hydrochloric acid was investigated, revealing that certain derivatives can significantly inhibit corrosion, attributed to their adsorption on the metal surface (Lagrenée et al., 2001).

Synthesis and Anti-Salmonella Activity

The reaction of phenyl acetic acid derivatives with specific reagents resulted in the synthesis of 1,3,4-oxadiazole derivatives with promising antibacterial activity against Salmonella typhi. This highlights the potential of these compounds in treating bacterial infections (Salama, 2020).

Green Synthesis Approaches

Research has also been directed towards developing eco-friendly synthesis methods for 1,3,4-oxadiazoles. An example includes on-water, catalyst-free, and room-temperature construction of these derivatives, highlighting a sustainable approach to synthesizing these compounds with potential applications in various research fields (Zhu et al., 2015).

Liquid Crystalline Properties

The synthesis of mesogenic materials based on 1,3,4-oxadiazole has been investigated for their liquid crystalline properties. New homologous series bearing the 1,3,4-oxadiazole ring with a nitro terminal group were synthesized, exhibiting nematic and smectic A phases, indicating their potential use in liquid crystal displays and other electronic devices (Abboud et al., 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. For example, many nitro-containing compounds are explosive, so it’s possible that this compound could be hazardous .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve exploring its potential uses, such as in the development of new materials or drugs .

properties

IUPAC Name

2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)14-17-16-13(21-14)9-4-6-12(7-5-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXYFNFHCNHHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

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